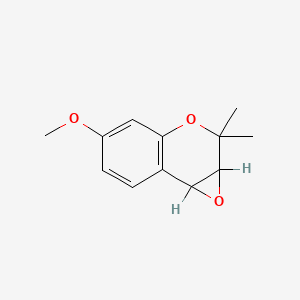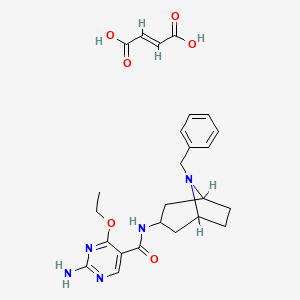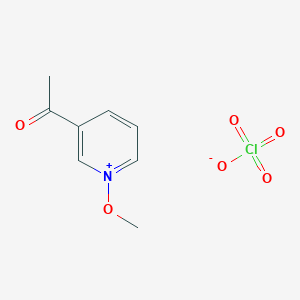![molecular formula C6H6N4 B14451165 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene CAS No. 79569-28-1](/img/structure/B14451165.png)
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9,10-Tetrazatricyclo[53002,5]deca-2,6,8-triene is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene typically involves a series of complex organic reactions. One common method involves the enol fixation of tricyclo[5.3.0.02,5]deca-3,7(11),9-trien-6-one with diethyl phosphonylchloridate, followed by a substitution reaction with dimethylamine . This sequence of reactions requires precise control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 1,5,9,10-tetrazatricyclo[530
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diethyl phosphonylchloridate for enol fixation and dimethylamine for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tricyclic compounds.
Applications De Recherche Scientifique
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1,5,9,10-Tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene can be compared with other similar compounds, such as:
These compounds share similar tricyclic structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its tetrazatricyclic framework, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
79569-28-1 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene |
InChI |
InChI=1S/C6H6N4/c1-2-9-4-5-3-7-8-10(5)6(1)9/h1,3-4,8H,2H2 |
Clé InChI |
XZGCIKIRUWRDCG-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2N1C=C3N2NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


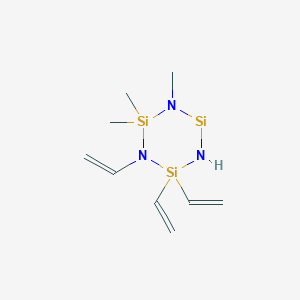
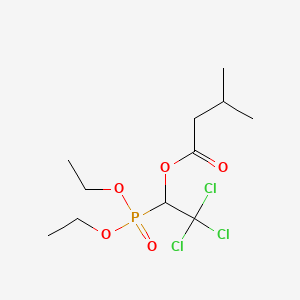
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
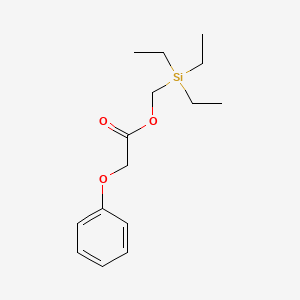
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
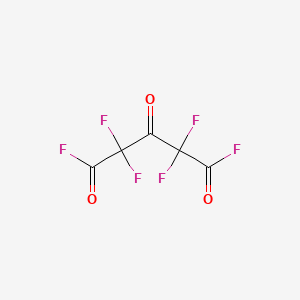
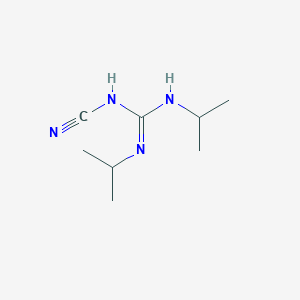

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
